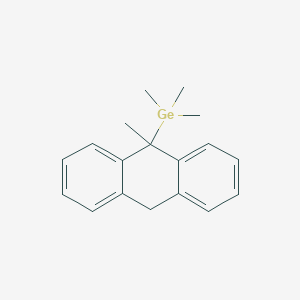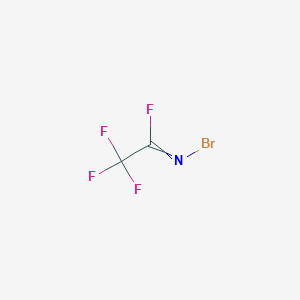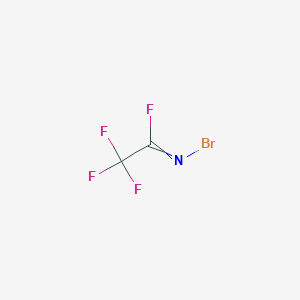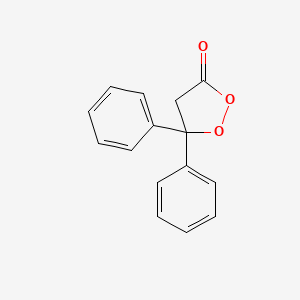
2-Methoxyoctanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyoctanal is an organic compound with the molecular formula C9H18O2 It is an aldehyde with a methoxy group attached to the second carbon of an octanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxyoctanal can be synthesized through several methods. One common approach involves the reaction of octanal with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyoctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxyoctanoic acid.
Reduction: Reduction reactions can convert it into 2-methoxyoctanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and specific solvents.
Major Products Formed:
Oxidation: 2-Methoxyoctanoic acid.
Reduction: 2-Methoxyoctanol.
Substitution: Products depend on the nucleophile used, resulting in different functionalized octanal derivatives.
Aplicaciones Científicas De Investigación
2-Methoxyoctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxyoctanal involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze its conversion into other bioactive compounds. The pathways involved in its metabolism and biological effects are still under investigation, but it is known to interact with various cellular receptors and enzymes.
Comparación Con Compuestos Similares
2-Methoxyethanol: Another methoxy-substituted compound with different applications and properties.
2-Methoxypropane: Used as a solvent and in organic synthesis.
2-Methoxybutane: Known for its use in organic reactions and as a solvent.
Uniqueness: 2-Methoxyoctanal is unique due to its specific structure, which combines the properties of an aldehyde with a methoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
88722-73-0 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-methoxyoctanal |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-7-9(8-10)11-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
XSNVOKCRNICHMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)



![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)


![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)

![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)

![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)

